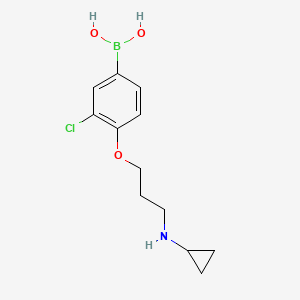
N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
概要
説明
N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with an iodine atom at the 4-position and an ethane-1,2-diamine moiety with two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodopyridine and N,N-dimethylethylenediamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Procedure: The 4-iodopyridine is reacted with N,N-dimethylethylenediamine under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms.
Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Complex Formation: Metal salts such as copper(II) sulfate (CuSO4) or nickel(II) chloride (NiCl2).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides.
Reduction Products: Reduction can yield amine derivatives.
科学的研究の応用
N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a ligand in the study of enzyme interactions and protein binding.
Industrial Applications: Potential use in the synthesis of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The iodine atom can also participate in halogen bonding, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- N1-(4-bromopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- N1-(4-chloropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
- N1-(4-fluoropyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine
Uniqueness
N1-(4-iodopyridin-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity in biological systems compared to its bromine, chlorine, and fluorine analogs.
特性
IUPAC Name |
N-(4-iodopyridin-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14IN3/c1-13(2)6-5-12-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHAOZCPRZQHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193156 | |
| Record name | 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-59-7 | |
| Record name | 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N2-(4-iodo-2-pyridinyl)-N1,N1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















